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Compound of Interest

Compound Name: Acid-PEG12-CHO

Cat. No.: B11931067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of Acid-
PEG12-CHO, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery

systems. The information presented herein is essential for the structural verification, purity

assessment, and quality control of this reagent in research and development settings.

Chemical Structure and Properties
Acid-PEG12-CHO is a polyethylene glycol (PEG) derivative containing a terminal carboxylic

acid and an opposing aldehyde functionality, connected by a 12-unit ethylene glycol chain. This

structure provides a hydrophilic spacer arm and reactive handles for conjugation to various

biomolecules.

Table 1: General Properties of Acid-PEG12-CHO

Property Value

Molecular Formula C₂₇H₅₂O₁₅

Molecular Weight 616.69 g/mol

Appearance White to off-white solid or viscous oil

Solubility
Soluble in water, DMSO, DMF, and chlorinated

solvents
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Spectroscopic Data
The following sections detail the expected spectroscopic characteristics of Acid-PEG12-CHO
based on ¹H NMR, FTIR, Mass Spectrometry, and UV-Vis analysis. While specific data for this

exact molecule is not publicly available, the provided information is based on the well-

established spectroscopic behavior of its constituent functional groups and analogous

PEGylated compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the identity and purity of Acid-PEG12-
CHO. The spectrum is characterized by the prominent signal of the repeating ethylene glycol

units and distinct signals from the protons associated with the terminal carboxylic acid and

aldehyde groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Acid-PEG12-CHO (400 MHz, CDCl₃)

Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aldehyde proton (-

CHO)
~9.8 Triplet 1H

PEG backbone (-O-

CH₂-CH₂-O-)
~3.64 Multiplet ~44H

Methylene adjacent to

aldehyde (-CH₂-CHO)
~2.7 Triplet 2H

Methylene adjacent to

carboxylic acid (-CH₂-

COOH)

~2.6 Triplet 2H

Methylene adjacent to

ether oxygen next to

acid (-O-CH₂-CH₂-

COOH)

~3.7 Triplet 2H

Carboxylic acid proton

(-COOH)
~10-12 Broad singlet 1H
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Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum of Acid-PEG12-CHO will exhibit characteristic absorption bands for the carboxylic

acid, aldehyde, and the polyether backbone.

Table 3: Characteristic FTIR Absorption Bands for Acid-PEG12-CHO

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3300 (broad) O-H (Carboxylic acid) Stretching

~2900 C-H (Alkyl) Stretching

~2720 C-H (Aldehyde) Stretching (Fermi resonance)

~1725 C=O (Carboxylic acid) Stretching

~1710 C=O (Aldehyde) Stretching

~1100 C-O-C (Ether) Stretching

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the

molecular weight of PEG compounds. Due to the nature of the ethylene glycol chain, PEG

derivatives often appear as a distribution of ions corresponding to different numbers of

repeating units. For a monodisperse compound like Acid-PEG12-CHO, a prominent ion

corresponding to the molecular weight is expected.

Table 4: Expected Mass Spectrometry Data for Acid-PEG12-CHO
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Ion Expected m/z

[M+H]⁺ ~617.7

[M+Na]⁺ ~639.7

[M+K]⁺ ~655.8

Note: The observation of sodium and potassium adducts is common in ESI-MS.

UV-Vis Spectroscopy
Saturated aliphatic aldehydes and carboxylic acids do not possess strong chromophores that

absorb light in the UV-Visible range (200-800 nm). Therefore, a solution of pure Acid-PEG12-
CHO is expected to be transparent in this region, with no significant absorbance peaks. A weak

n→π* transition for the carbonyl groups may be observed at very low wavelengths (below 220

nm), but this is often outside the standard analytical range.

Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of Acid-
PEG12-CHO. Instrument parameters may need to be optimized for specific equipment.

¹H NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of Acid-PEG12-CHO in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the range of -1 to 13 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.
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Apply a 90° pulse with a relaxation delay of at least 5 seconds to ensure quantitative

integration.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as

the reference.

Integrate all peaks and normalize to a proton with a known integration value (e.g., the

aldehyde proton).

FTIR Spectroscopy Protocol
Sample Preparation:

Neat (for liquids/oils): Place a small drop of the sample between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Thin Film (for solids): Dissolve a small amount of the sample in a volatile solvent (e.g.,

chloroform), cast a thin film on a KBr plate, and allow the solvent to evaporate completely.

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the

ATR crystal.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance spectrum.

Identify and label the major absorption peaks.

ESI-MS Protocol
Sample Preparation: Prepare a dilute solution of Acid-PEG12-CHO (e.g., 10-100 µM) in a

solvent suitable for electrospray, such as methanol or acetonitrile, often with a small amount

of formic acid (0.1%) to promote protonation.

Instrumentation: Use an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire data in positive ion mode over a mass range that includes the expected molecular

weight (e.g., m/z 100-1000).

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate to achieve a stable signal and minimize fragmentation.

Data Processing:

Process the raw data to obtain the mass spectrum.

Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).

Visualizations
The following diagrams illustrate the structure of Acid-PEG12-CHO and the logical workflow for

its spectroscopic characterization.
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Chemical Structure of Acid-PEG12-CHO
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Caption: Structure of Acid-PEG12-CHO.
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Caption: Workflow for spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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